molecular formula C6H12N2 B3156797 3,8-Diazabicyclo[4.2.0]octane CAS No. 83693-76-9

3,8-Diazabicyclo[4.2.0]octane

Cat. No.: B3156797
CAS No.: 83693-76-9
M. Wt: 112.17 g/mol
InChI Key: CPGFQLIXICGYSN-UHFFFAOYSA-N
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Description

3,8-Diazabicyclo[420]octane is a bicyclic organic compound with the molecular formula C11H20N2O2 It is known for its unique structure, which consists of a bicyclic ring system with two nitrogen atoms

Safety and Hazards

3,8-Diazabicyclo[4.2.0]octane is harmful . It is recommended to wear self-contained breathing apparatus for firefighting if necessary .

Future Directions

The future directions of 3,8-Diazabicyclo[4.2.0]octane research are focused on developing potent hα4β2 receptor agonists with low activity on hα3β4 subtype . This could lead to potential analgesics with less side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Diazabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diamine with a dihalide in the presence of a base. The reaction conditions often require careful control of temperature and solvent to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to meet industrial standards. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3,8-Diazabicyclo[4.2.0]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 3,8-Diazabicyclo[4.2.0]octane involves its ability to act as a nucleophile and a base. The nitrogen atoms in the bicyclic ring can donate electron pairs, making the compound highly reactive in various chemical transformations. This reactivity allows it to participate in a wide range of organic reactions, including cycloadditions, coupling reactions, and nucleophilic substitutions .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): Similar in structure but with a different ring system.

    Quinuclidine: Another bicyclic compound with a similar structure but with one nitrogen atom replaced by a carbon atom.

Uniqueness

3,8-Diazabicyclo[4.2.0]octane is unique due to its specific bicyclic structure and the presence of two nitrogen atoms, which confer distinct reactivity and catalytic properties. Its ability to act as both a nucleophile and a base makes it versatile in various chemical transformations, distinguishing it from other similar compounds .

Properties

IUPAC Name

3,8-diazabicyclo[4.2.0]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-2-7-4-6-5(1)3-8-6/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGFQLIXICGYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632515
Record name 3,8-Diazabicyclo[4.2.0]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83693-76-9
Record name 3,8-Diazabicyclo[4.2.0]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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